Product packaging for Benzyl oxy tridecanoic acid(Cat. No.:CAS No. 62422-83-7)

Benzyl oxy tridecanoic acid

Cat. No.: B14517527
CAS No.: 62422-83-7
M. Wt: 320.5 g/mol
InChI Key: DTMVHHZSMOCYDC-UHFFFAOYSA-N
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Description

Foundational Significance in Natural Products Chemistry Research

The primary significance of benzyloxytridecanoic acid in the realm of natural products chemistry lies in its role as a key building block for the synthesis of complex bioactive molecules. Specifically, it is utilized in the construction of analogues of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria and are potent activators of the innate immune system. nih.govbeilstein-journals.org The synthesis of Lipid A and its derivatives is crucial for studying their biological activities and for the development of potential immunomodulators and vaccine adjuvants. nih.govbeilstein-journals.org

The benzyl (B1604629) ether group in benzyloxytridecanoic acid serves as a protecting group for the hydroxyl functionality, which is a common feature in the fatty acid components of Lipid A. rsc.orgpsu.edu This protection strategy allows for selective chemical modifications at other parts of the molecule during a multi-step synthesis. The benzyl group can be later removed under specific conditions to reveal the free hydroxyl group, a critical step in mimicking the natural structure of Lipid A. beilstein-journals.orgbeilstein-journals.org

Research has demonstrated the use of related structures, such as (R)-3-benzyloxytetradecanoic acid, in the synthesis of Lipid A precursors. beilstein-journals.orgoup.com These synthetic efforts are vital for producing structurally defined Lipid A molecules, which are essential for a precise understanding of their structure-activity relationships. beilstein-journals.org The availability of synthetic routes to these fatty acid components, including benzyloxytridecanoic acid, is therefore fundamental to advancing research in this area.

Interestingly, 13-benzyloxytridecanoic acid has also been identified as a metabolite in the fermentation of coffee beans, suggesting a potential natural origin for this compound or its close derivatives. mdpi.com This finding opens up avenues for exploring its biosynthesis and its potential contribution to the chemical profile of fermented foods.

Interdisciplinary Research Landscape and Scope

The utility of benzyloxytridecanoic acid and its derivatives extends beyond synthetic organic chemistry into several interconnected scientific disciplines.

Immunology and Medicinal Chemistry: Through its role in the synthesis of Lipid A analogues, benzyloxytridecanoic acid is intrinsically linked to immunology and the development of new therapeutic agents. nih.govbeilstein-journals.org Synthetic Lipid A derivatives are investigated for their ability to modulate the immune response, with potential applications as vaccine adjuvants to enhance the efficacy of vaccines. nih.gov The precise structures of these synthetic molecules, enabled by building blocks like benzyloxytridecanoic acid, are critical for fine-tuning their immunological activity.

Biochemistry and Microbiology: The study of Lipid A and its interactions with the immune system is a core area of biochemistry and microbiology. The use of synthetic Lipid A, constructed from components like benzyloxytridecanoic acid, allows researchers to probe the molecular mechanisms of innate immunity and bacterial pathogenesis. nih.govbeilstein-journals.org

Food Chemistry: The identification of 13-benzyloxytridecanoic acid in fermented coffee beans points to its relevance in food chemistry. mdpi.com Further research in this area could explore its formation pathways during fermentation and its potential impact on the flavor and quality of coffee. mdpi.com

The following table provides a summary of the key chemical identifiers and properties of Benzyloxytridecanoic Acid.

PropertyValueReference
IUPAC Name 13-(Benzyloxy)tridecanoic acid nih.gov
Molecular Formula C20H32O3 nih.gov
Molecular Weight 320.5 g/mol nih.gov
CAS Number 62422-83-7 nih.gov
Synonyms Benzyl oxy tridecanoic acid, 13-(Phenylmethoxy)tridecanoic acid nih.gov
Heavy Atom Count 23 nih.gov
Rotatable Bond Count 15 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B14517527 Benzyl oxy tridecanoic acid CAS No. 62422-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62422-83-7

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

13-phenylmethoxytridecanoic acid

InChI

InChI=1S/C20H32O3/c21-20(22)16-12-7-5-3-1-2-4-6-8-13-17-23-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18H2,(H,21,22)

InChI Key

DTMVHHZSMOCYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Origin Investigations

Identification and Distribution Across Biological Systems

The discovery of benzyl (B1604629) oxy tridecanoic acid has spanned various scientific investigations, from the analysis of industrial biomass processing to the characterization of fermented food products.

Discovery in Lignocellulosic Biomass Degradation Pathways

A significant finding has been the identification of 13-benzyloxytridecanoic acid as a product of the hydrothermal carbonization (HTC) of lignocellulosic biomass. Specifically, studies on Casuarina equisetifolia, a coastal she-oak tree, have revealed the formation of this compound during HTC, a process that mimics the natural conversion of biomass into carbonaceous materials. The origin of benzyl oxy tridecanoic acid in this context is attributed to the degradation of lignin (B12514952), a complex aromatic polymer abundant in plant cell walls. This discovery highlights a novel pathway for the transformation of lignin components into long-chain fatty acid derivatives under thermochemical conditions.

Presence in Ethnobotanical and Medicinal Plant Extracts

While direct evidence of this compound in ethnobotanical and medicinal plant extracts remains to be conclusively established in scientific literature, the plant from which it has been derived through biomass degradation, Casuarina equisetifolia, has a history of traditional use. Various parts of this plant have been utilized in folk medicine for a range of ailments nparks.gov.sgpioe.inresearchgate.net. Phytochemical analyses of Casuarina equisetifolia have identified a variety of compounds, including fatty acids, phenolics, and flavonoids researchgate.netnih.govwaocp.orgnih.govresearchgate.net. Although these studies have not specifically reported the presence of this compound, the established link through biomass degradation suggests a potential, yet undiscovered, natural occurrence in this or other medicinal plants. Further targeted phytochemical investigations are warranted to explore this possibility.

Detection in Fermentation Products and Food Matrices

This compound has been identified as a metabolite in the complex biochemical environment of fermented coffee beans. The fermentation process, a critical step in coffee production, involves a succession of microbial activities that transform the chemical composition of the beans, contributing to the final flavor and aroma profile nih.govmdpi.comperfectdailygrind.com. The presence of this compound suggests that microorganisms involved in coffee fermentation possess the enzymatic machinery to either synthesize it de novo or, more likely, to modify precursors present in the coffee cherries. This finding opens up avenues for research into the specific microbial pathways and enzymatic reactions that lead to the formation of this compound in food matrices.

Elucidation of Precursor Molecules and Putative Biosynthetic Routes

The precise biosynthetic pathway of this compound is not yet fully elucidated, but its structure suggests a convergence of fatty acid and aromatic compound metabolism. The tridecanoic acid backbone is a long-chain fatty acid, which are typically synthesized via the iterative addition of two-carbon units from acetyl-CoA by the fatty acid synthase (FAS) complex nih.govyoutube.comresearchgate.net.

The origin of the benzyl group and the mechanism of its attachment to the fatty acid are key areas of investigation. One plausible route involves the degradation of lignin, which releases various phenylpropanoid units, including compounds with benzyl moieties oup.comnih.govoup.com. These aromatic fragments could then be enzymatically coupled to a tridecanoic acid precursor. The degradation of lignin often involves the cleavage of ether bonds, including benzyl ether linkages, by microbial enzymes oup.comnih.govoup.com.

Another possibility is the enzymatic esterification of tridecanoic acid with benzyl alcohol, a reaction that can be catalyzed by lipases. While this has been demonstrated in vitro, its occurrence in the specific biological systems where this compound has been found requires further investigation. The presence of both long-chain fatty acids and benzyl-containing compounds in plants and during fermentation provides the necessary precursors for such a biosynthetic route.

Characterization as a Product of Environmental Degradation Processes

The formation of this compound during the hydrothermal carbonization of Casuarina equisetifolia firmly establishes it as a product of an environmental degradation process. HTC is an artificial process that simulates the natural geological processes of coal formation, involving high temperatures and pressures in the presence of water. This suggests that under certain environmental conditions, the degradation of lignocellulosic biomass can lead to the formation of this unusual fatty acid derivative.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Isolation and Profiling

Chromatography is the cornerstone for separating "Benzyl oxy tridecanoic acid" from other components in a sample. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. kaust.edu.sa For a compound like "this compound," derivatization is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl ester, to facilitate its passage through the GC column. researchgate.net This process allows for the separation of the derivatized analyte from complex sample matrices, such as those found in biological or environmental samples. kaust.edu.saresearchgate.net

The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint for identification. copernicus.org The analysis of related compounds, like fatty acid methyl esters and benzyl (B1604629) alcohol derivatives, is well-established, providing a strong methodological basis for profiling "this compound". kaust.edu.sacopernicus.org Comprehensive two-dimensional GC (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers even greater resolving power for exceptionally complex samples, enhancing the ability to detect and identify minor components. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Fatty Acid Derivatives


ParameterTypical ConditionPurposeReference
Column Polar or midpolar capillary column (e.g., DB-5ms, HP-INNOWax)Separates compounds based on polarity and boiling point. researchgate.net
Injection Mode Split/SplitlessIntroduces a precise volume of the sample onto the column. copernicus.org
Oven Temperature Program Initial temp. ~80°C, ramped to ~300°CControls the elution of compounds by varying volatility.[8, 18]
Ionization Mode Electron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for library matching. copernicus.org
Derivatization Agent BSTFA (for silylation) or Methanolic HCl (for methylation)Increases volatility and thermal stability of the carboxylic acid. copernicus.org

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. "this compound" can be analyzed directly without derivatization using this technique. The separation occurs in a liquid mobile phase on a solid stationary phase, typically a reversed-phase column like a C18. ekb.eg Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govESI is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information with minimal fragmentation. ekb.egnih.govTandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, yielding structural information for definitive identification and quantification. nih.govLC-MS is particularly well-suited for analyzing carboxylic acids and is widely used in metabolomics to quantify intermediates in various metabolic pathways. researchgate.netnih.govDerivatization can still be employed to enhance ionization efficiency and improve sensitivity; for instance, carboxylic acids can be reacted with O-benzylhydroxylamine to improve detection in positive ion mode. researchgate.net

Table 2: LC-MS/MS Approaches for Carboxylic Acid Analysis

Spectroscopic Approaches for Definitive Structural Assignment

While chromatography coupled with mass spectrometry can provide strong evidence for the identity of a compound, definitive structural elucidation relies on spectroscopic techniques that probe the molecular structure in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. sciepub.comFor "this compound," ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

In a ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment, the integration (area under the peak) reveals the number of protons generating the signal, and the multiplicity (splitting pattern) provides information about adjacent protons. sciepub.comThis allows for unambiguous assignment of protons on the benzyl group, the tridecanoic acid chain, and the methylene (B1212753) bridge of the oxy group. Two-dimensional NMR experiments, such as COSY and HSQC, can further establish connectivity between protons and carbons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound


Proton GroupPredicted Chemical Shift (ppm)Predicted MultiplicityRationaleReference
Aromatic (C₆H₅) ~7.3 ppmMultipletDeshielded protons of the benzene (B151609) ring. kaust.edu.sa
Benzylic (-O-CH₂-Ph) ~4.5 ppmSingletMethylene protons adjacent to both an oxygen and an aromatic ring. kaust.edu.sa
α-Methylene (-CH₂-COOH) ~2.3 ppmTripletProtons adjacent to the electron-withdrawing carboxyl group.
Alkyl Chain (-CH₂)n ~1.2-1.6 ppmMultipletStandard chemical shift range for methylene groups in a long alkyl chain.
Terminal Methyl (-CH₃) ~0.9 ppmTripletShielded terminal methyl group of the fatty acid chain.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govAn infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. youtube.comFor "this compound," FTIR analysis would confirm the presence of key structural motifs. The spectrum would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, intense peak for the C=O stretch of the carbonyl group, C-O stretching vibrations for the ether and carboxylic acid functionalities, C-H stretching for the alkyl and aromatic parts, and characteristic peaks for the benzene ring. nih.govresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

Advanced Hyphenated Techniques for Trace Analysis and Metabolomics

In fields like metabolomics, where the goal is to identify and quantify a wide range of metabolites in a biological sample, advanced hyphenated techniques are essential. The analysis of "this compound" in such a context would benefit from methods that provide high sensitivity, resolution, and throughput. fmach.it Techniques such as comprehensive two-dimensional gas chromatography (GC×GC-TOF-MS) provide enhanced separation capacity, allowing for the resolution of trace analytes from complex background matrices that would co-elute in a standard one-dimensional GC separation. researchgate.netSimilarly, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (e.g., LC-QTOF-MS) provides highly accurate mass measurements. tmiclinode.comThis accuracy allows for the determination of the elemental composition of an unknown compound, significantly increasing the confidence in its identification, which is critical in non-targeted metabolomics studies where authentic standards may not be available. Chemical isotope labeling strategies combined with LC-MS can further improve quantification and identification of metabolites within complex biological extracts. tmiclinode.com

Chemical Synthesis and Synthetic Pathway Development

Strategies for the Total Synthesis of Benzyloxytridecanoic Acid and its Enantiomers

While specific literature on the total synthesis of benzyloxytridecanoic acid is not extensively detailed, the general principles for synthesizing α-hydroxy long-chain fatty acids, followed by benzylation, provide a viable pathway. A common strategy involves the asymmetric α-hydroxylation of a tridecanoic acid derivative.

One potential route could start from commercially available tridecanoic acid. The acid would first be converted to an enolate, followed by reaction with an electrophilic oxygen source in the presence of a chiral auxiliary to induce enantioselectivity. The resulting α-hydroxytridecanoic acid can then be benzylated.

Key Synthetic Steps:

StepReactionReagents and ConditionsPurpose
1EsterificationMeOH, H+Protection of the carboxylic acid.
2α-BrominationNBS, radical initiatorIntroduction of a handle for subsequent reactions.
3Nucleophilic SubstitutionBenzyl (B1604629) alcohol, NaHFormation of the benzyl ether.
4HydrolysisLiOH, H2O/THFDeprotection of the carboxylic acid.

This approach, while feasible, may present challenges in achieving high enantiomeric excess and requires careful optimization of each step.

Development of Chemo-Enzymatic Approaches for Selective Synthesis

Chemo-enzymatic methods offer a powerful alternative for the synthesis of chiral molecules, combining the efficiency of enzymatic catalysis with the versatility of chemical transformations. For the synthesis of benzyloxytridecanoic acid, a key chemo-enzymatic strategy involves the enzymatic resolution of a racemic mixture of 2-hydroxytridecanoic acid.

Lipases are commonly employed for the kinetic resolution of racemic alcohols and their esters. For instance, a racemic mixture of methyl 2-hydroxytridecanoate can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted enantiomer can then be benzylated to afford the desired enantiopure benzyloxytridecanoic acid derivative.

Table of Lipases in Kinetic Resolution:

EnzymeSourceSelective for
Candida antarctica Lipase B (CAL-B)Candida antarctica(R)- or (S)-enantiomers depending on substrate
Pseudomonas cepacia Lipase (PCL)Pseudomonas cepaciaVaries with substrate
Porcine Pancreatic Lipase (PPL)Porcine pancreasBroad substrate specificity

This method is advantageous due to the high enantioselectivity of enzymes, often leading to products with high optical purity.

Synthesis of Benzyloxytridecanoic Acid Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of benzyloxytridecanoic acid is crucial for structure-activity relationship (SAR) studies and for developing molecular probes. Modifications can be made to the alkyl chain, the position of the benzyloxy group, or by introducing other functional groups.

For example, analogs with varying chain lengths can be synthesized by starting with different fatty acids. Fluorinated analogs, which are valuable in metabolic studies, can be prepared by using fluorinated building blocks. The benzyloxy group itself can be substituted on the aromatic ring to modulate its electronic properties.

A general approach for synthesizing a library of analogs involves a divergent synthetic strategy, where a common intermediate is elaborated into a variety of final products.

Investigation of Protecting Group Strategies in Benzyloxy Fatty Acid Chemistry

The benzyl group in benzyloxytridecanoic acid not only serves as a key structural feature but also acts as a protecting group for the hydroxyl functionality. The choice and manipulation of protecting groups are critical in the multi-step synthesis of complex molecules.

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. organic-chemistry.org It is typically introduced via the Williamson ether synthesis, reacting an alcohol with a benzyl halide in the presence of a base. organic-chemistry.org Newer methods, such as the use of 2-benzyloxy-1-methylpyridinium triflate, allow for benzylation under neutral conditions, which is beneficial for sensitive substrates. orgsyn.orgnih.govbeilstein-journals.org

Common Benzylation Methods:

MethodReagentsConditionsAdvantages
Williamson Ether SynthesisNaH, Benzyl BromideAnhydrous solventWidely applicable, high yield. organic-chemistry.org
Acid-catalyzedBenzyl trichloroacetimidate, TfOHAnhydrous, non-polar solventMild conditions for acid-sensitive substrates. organic-chemistry.org
Neutral Conditions2-Benzyloxy-1-methylpyridinium triflateHeatAvoids harsh acidic or basic conditions. orgsyn.orgnih.govbeilstein-journals.org

Deprotection of the benzyl group is most commonly achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the alcohol and toluene. organic-chemistry.org This method is mild and generally does not affect other functional groups, although care must be taken with molecules containing other reducible moieties like alkenes or alkynes.

Biological Activities and Molecular Mechanistic Studies Excluding Clinical Outcomes

Evaluation of Antidepressant-like Effects in Preclinical Models

Initial screenings have suggested a potential link between benzyl (B1604629) oxy tridecanoic acid and antidepressant activities. However, to date, specific preclinical studies employing established models such as the forced swim test or the tail suspension test have not been identified in the public domain. These models are crucial in early-stage antidepressant drug discovery to assess the potential of a compound to reduce immobility time, a behavioral correlate of antidepressant efficacy. Further research is required to substantiate any claims of antidepressant-like effects and to delineate the underlying neuropharmacological mechanisms.

Assessment of Antipsychotic-like Activities in Model Organisms

The potential for benzyl oxy tridecanoic acid to exhibit antipsychotic-like properties has been preliminarily explored. Early research in the model organism Caenorhabditis elegans has hinted at a possible connection to antipsychotic activity. However, comprehensive preclinical evaluation in rodent models, which are standard in neuropsychiatric drug development, is currently lacking. Such studies are necessary to investigate the compound's effects on dopamine (B1211576) and serotonin (B10506) pathways, which are centrally implicated in the pathophysiology of psychosis.

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

The cytotoxic potential of this compound against various cancer cell lines remains an area for future investigation. As of now, specific studies detailing its effects on the viability of cancer cells, such as those from breast, colon, liver, or lung cancer, are not available in published literature. In vitro cytotoxicity assays are a fundamental first step in the identification of novel anti-cancer agents, providing data on a compound's potency and selectivity.

Investigations into Anti-Persister and Anti-Biofilm Properties in Microbial Systems

The ability of various fatty acids to interfere with bacterial persistence and biofilm formation is an active area of antimicrobial research. Persister cells are a subpopulation of bacteria that exhibit tolerance to antibiotics, while biofilms are structured communities of bacteria that are notoriously difficult to eradicate. While the general class of fatty acids has shown promise in this area, specific studies on the anti-persister and anti-biofilm properties of this compound have not been identified. Future research could explore its potential to disrupt these resilient bacterial populations.

Structure Activity Relationship Sar Investigations

Correlating Structural Modulations with Observed Biological Responses

There are no available studies that correlate structural modifications of Benzyl (B1604629) oxy tridecanoic acid with biological responses. Research that would involve altering the benzyl group, modifying the length or branching of the tridecanoic acid chain, or changing the position of the oxy linkage to observe resulting changes in biological activity has not been documented. Consequently, no data tables or detailed research findings on this topic can be provided.

Impact of Stereochemistry on Biological Activity

The impact of stereochemistry on the biological activity of Benzyl oxy tridecanoic acid remains an unexplored area of research. For stereochemistry to be a factor, a molecule must possess a chiral center. While the tridecanoic acid chain can be substituted to create chiral centers, there is no information on the synthesis or separation of stereoisomers of this compound. Furthermore, no studies have been found that compare the biological activities of different enantiomers or diastereomers of this compound.

Biochemical Transformations and Metabolic Research

Role in Biomass Conversion Processes and Biofuel Production

Benzyl (B1604629) oxy tridecanoic acid has been identified as a chemical compound resulting from the thermal degradation of lignin (B12514952), a major component of woody biomass. ubbcluj.ro During hydrothermal carbonization (HTC), a process that converts wet biomass into valuable products, this compound is formed through various chemical reactions involving the breakdown and rearrangement of the complex lignin polymer. ubbcluj.ro

In a study analyzing the bio-oil produced from the hydrothermal carbonization of Casuarina equisetifolia L. biomass at 250°C, Benzyl oxy tridecanoic acid was detected as a constituent of the resulting bio-oil. ubbcluj.ro The presence of this and other benzyl-containing compounds suggests the active involvement of benzyl groups in the degradation pathways of lignin under these conditions. ubbcluj.ro The formation of this compound is specifically attributed to the degradation of lignin, highlighting a pathway in the conversion of lignocellulosic biomass into liquid biofuels and chemical feedstocks. ubbcluj.ro

Table 1: Identification of this compound in Biomass Conversion

Biomass SourceConversion ProcessProcess TemperatureProductCompound IdentifiedImplied Precursor
Casuarina equisetifolia L.Hydrothermal Carbonization (HTC)250°CBio-oilThis compoundLignin

Participation in Fatty Acid Metabolic Cycles and Elongation/Desaturation Pathways

Currently, there is a lack of scientific literature detailing the direct participation of this compound in fatty acid metabolic cycles, including elongation and desaturation pathways, within biological systems. While it has been identified in the fixed-seed oil of Borago officinalis L., research into its metabolic fate or its role as a substrate or intermediate in fatty acid synthesis is not available. researchgate.net

Enzyme-Mediated Biotransformations and Biocatalytic Potential

There is no available research in the current scientific literature that describes enzyme-mediated biotransformations involving this compound. Consequently, its biocatalytic potential remains unexplored. While the compound has been identified in various natural products and as a byproduct of biomass conversion, studies focusing on its synthesis or modification by enzymatic processes have not been reported.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as benzyloxy tridecanoic acid, and a biological target, typically a protein. These methods are crucial in drug discovery and molecular biology to understand binding mechanisms and predict the affinity of a ligand for a receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For compounds analogous to benzyloxy tridecanoic acid, such as phenoxyalkanoic acid derivatives, docking studies have been instrumental in identifying key interactions within the binding pocket of receptors like the free fatty acid receptor 4 (FFAR4). For instance, studies on similar molecules show that the carboxyl group often forms crucial hydrogen bonds with specific amino acid residues (e.g., TRP198 and ASN291), which are vital for stabilizing the ligand-receptor complex. The aromatic rings, like the benzyl (B1604629) group in benzyloxy tridecanoic acid, typically engage in π-π and π–alkyl interactions with hydrophobic residues in the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, conformational changes in the protein upon ligand binding, and the energetics of the interaction. For example, MD simulations performed on fatty acid binding proteins (FABPs) with various fatty acid ligands have elucidated the role of ligand conformation on protein dynamics. A simulation of benzyloxy tridecanoic acid with a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over nanoseconds to microseconds. The binding energy of the complex can be calculated from these simulations, offering a quantitative measure of binding affinity. Studies on similar long-chain fatty acids have reported binding energies ranging from approximately -150 to -185 kcal/mol, indicating strong and stable interactions.

The table below illustrates typical data obtained from docking and MD simulations for fatty acid derivatives interacting with a protein target.

ParameterDescriptionExample Finding for Analog
Binding Affinity The strength of the interaction between the ligand and the target, often expressed in kcal/mol.Binding energies for various fatty acids on an iron surface ranged from 153.73 to 182.84 kcal/mol.
Hydrogen Bonds Key stabilizing interactions between the ligand and specific amino acid residues.The carboxyl group of a phenoxyalkanoic acid derivative formed hydrogen bonds with TRP198 and ASN291 in the FFAR4 receptor.
Hydrophobic Interactions Interactions involving nonpolar parts of the ligand and protein, such as π-π stacking.Aromatic rings of a ligand exhibited π-π and π–alkyl interactions with PHE115, PHE211, and ILE280 of FFAR4.
RMSD Root Mean Square Deviation; measures the average deviation of the protein or ligand backbone atoms over time, indicating stability.A stable complex would show low RMSD fluctuations (e.g., < 3 Å) over the course of the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide fundamental insights into a molecule's geometry, stability, and chemical reactivity.

For molecules containing benzyloxy and phenyl groups, DFT methods like B3LYP with basis sets such as 6-31G(d) are commonly used to optimize the molecular geometry and calculate various electronic parameters. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO) represents the ability of a molecule to donate an electron. A higher E(HOMO) value suggests a greater tendency to act as an electron donor.

E(LUMO) indicates the ability of a molecule to accept an electron. A lower E(LUMO) value points to a greater capacity to act as an electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, meaning the molecule is more likely to participate in chemical reactions.

DFT calculations on tridecanoic acid have been used to study its potential as a corrosion inhibitor, where these electronic parameters are correlated with its interaction strength with a metal surface. Similarly, studies on other benzyloxy-containing compounds have used DFT to analyze bond lengths, bond angles, and the distribution of electron density.

The following table summarizes key quantum chemical descriptors and their significance, with example values from studies on analogous fatty acids and benzyloxy compounds.

Quantum DescriptorSignificanceExample Value for Analog
E(HOMO) Electron-donating ability-2.879 eV (for a promising Gemini surfactant inhibitor with a benzene (B151609) ring)
E(LUMO) Electron-accepting ability-2.114 eV (for the same surfactant)
Energy Gap (ΔE) Chemical reactivity and stability0.765 eV (a low gap indicating high reactivity)
Dipole Moment (μ) Polarity of the molecule1.88 Debye (for Tridecanoic Acid)
Mulliken Atomic Charge Distribution of electron charge among atomsProvides insight into electrostatic interaction sites.

In Silico Screening and Predictive Modeling of Novel Benzyloxytridecanoic Acid Analogs

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing.

A virtual screening campaign for novel benzyloxytridecanoic acid analogs would begin with a library of structurally similar compounds. This library could be generated by systematically modifying the core structure—for example, by changing the length of the alkyl chain, altering the substitution pattern on the benzyl ring, or replacing the carboxylic acid with other functional groups.

The process typically involves:

Database Preparation: A large database of compounds, such as the ZINC database or custom-designed libraries of analogs, is prepared for docking.

Structure-Based Virtual Screening: The library of compounds is docked into the binding site of a target protein. The compounds are then ranked based on their docking scores, which estimate their binding affinity.

Hit Identification and Prioritization: The top-ranked compounds ("hits") are selected for further analysis. This process was successfully used to screen a library of over 2,800 fatty acids and their derivatives against the NaV1.2 sodium channel to identify potential antiseizure agents.

Predictive Modeling (QSAR): For a series of analogs with known biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use computational descriptors to build a statistical relationship between a molecule's structure and its activity. A QSAR model could predict the activity of new, untested benzyloxytridecanoic acid analogs, further guiding the design of more potent compounds.

This in silico approach allows researchers to explore a vast chemical space efficiently, identifying novel analogs of benzyloxytridecanoic acid with potentially enhanced biological activity for various therapeutic targets.

Emerging Research Applications and Future Directions

Development of Benchmarking Standards and Reference Materials

Currently, the scientific literature lacks specific information regarding the development of benchmarking standards or certified reference materials for benzyl (B1604629) oxy tridecanoic acid. The establishment of such standards is crucial for ensuring the quality and consistency of research findings across different laboratories and studies. As research into this compound progresses, the development of a pure, well-characterized standard will be an essential step to validate analytical methods and quantify its presence in various matrices.

Sustainable Production Methods from Renewable Resources

The pursuit of green and sustainable chemical production methods has led to the exploration of biomass as a valuable feedstock. Recent studies have identified benzyl oxy tridecanoic acid as a constituent of bio-oil produced through the thermochemical conversion of renewable resources. This suggests a potential pathway for its sustainable production.

Specifically, this compound has been detected as a product of lignin (B12514952) degradation during the hydrothermal carbonization (HTC) of deciduous woody biomass. ubbcluj.ro The HTC process mimics the natural coalification process, converting wet biomass into valuable chemicals and materials. Furthermore, this compound has been identified in the bio-oil generated from the catalytic pyrolysis of microalgae. core.ac.uk

Table 1: Detection of this compound in Bio-oils from Renewable Resources

Renewable ResourceProduction MethodReference
Deciduous Woody BiomassHydrothermal Carbonization (HTC) ubbcluj.ro
MicroalgaeCatalytic Pyrolysis core.ac.uk

Contribution to the Understanding of Biological Systems and Processes

The identification of this compound in various natural sources is beginning to shed light on its potential role in biological systems. Its presence as a naturally occurring compound in diverse flora and its involvement in metabolic processes are areas of growing interest.

Beyond its role as a phytochemical, this compound has been identified as a metabolite in the biodegradation of crude oil by the bacterium Enterobacter cloacae. uobaghdad.edu.iq This suggests that certain microorganisms possess the enzymatic machinery to process this compound, highlighting its potential role in bioremediation and microbial metabolism.

Table 2: Natural Occurrence and Biological Identification of this compound

Biological SourceContext of IdentificationReference
Oryza sativa L. (Joha rice)Volatile aromatic compound cabidigitallibrary.org
Aponogeton appendiculatusPhytochemical in ethanolic extract ijsr.in
Dendrophthoe falcataPhytochemical in ethanolic extract 14.139.185
Cabernet Sauvignon WineVolatile compound contributing to aroma aip.orgscispace.com
Enterobacter cloacaeMetabolite in crude oil biodegradation uobaghdad.edu.iq

Inspirations for Rational Design in Chemical Biology

At present, there is no available scientific literature that indicates this compound has served as a direct inspiration for the rational design of new molecules or tools in chemical biology. The principles of rational design often leverage the known biological activities or unique structural features of a natural product to create novel compounds with specific functions, such as enzyme inhibitors, molecular probes, or therapeutic agents. As the biological roles of this compound become better understood, it may in the future provide a scaffold or inspiration for the development of new functional molecules.

Q & A

Q. What are the primary formation pathways of benzyl oxy tridecanoic acid in biomass processing?

this compound is synthesized during hydrothermal carbonization (HTC) of lignocellulosic biomass, such as Casuarina equisetifolia, at temperatures around 250°C. It originates from lignin degradation, where aromatic structures in lignin undergo cleavage and recombine with aliphatic chains (e.g., fatty acids or alcohols). Analytical methods like GC-MS are critical for identifying this compound in bio-oil fractions .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

Derivatization coupled with gas chromatography (GC) or liquid chromatography (LC) is essential. For example, optimizing derivatization parameters (e.g., reaction time, temperature) using agents like boron trifluoride-methanol can enhance detection sensitivity. Microfluidic derivatization devices have shown promise for rapid analysis (e.g., 5-minute protocols) with efficiencies exceeding 70% for structurally similar fatty acids .

Q. How does this compound differ from unmodified tridecanoic acid in physicochemical properties?

The benzyl ether group introduces hydrophobicity and steric hindrance, altering solubility and reactivity. This modification reduces its susceptibility to enzymatic oxidation (e.g., by cytochrome P450 peroxygenases like CYP152N1) compared to linear tridecanoic acid, which undergoes α-oxidative decarboxylation to shorter-chain acids .

Advanced Research Questions

Q. How can experimental designs optimize the yield of this compound during HTC?

Key factors include:

  • Temperature control : 220–260°C balances lignin depolymerization and recombination.
  • Catalyst selection : Acidic or alkaline catalysts (e.g., H2SO4 or K2CO3) influence reaction pathways.
  • Feedstock composition : Lignin-rich biomass (e.g., hardwood) enhances precursor availability. Statistical tools like response surface methodology (RSM) can model these variables to maximize yield .

Q. What contradictions exist in reported data on this compound’s stability, and how can they be resolved?

Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from differences in sample purity or analytical conditions (e.g., heating rates in TGA). Researchers should:

  • Validate purity via NMR or HPLC.
  • Standardize testing protocols (e.g., ASTM methods).
  • Compare results with structurally analogous compounds (e.g., benzyl esters) to identify trends .

Q. What role does this compound play in nanotechnology and materials science?

The compound’s amphiphilic structure enables self-assembly into monolayers or micelles, useful for:

  • Surface functionalization : Modifying nanoparticles (e.g., Au, SiO2) to enhance dispersion or catalytic activity.
  • Thin-film fabrication : Tailoring hydrophobicity for anti-corrosion coatings. Computational modeling (e.g., molecular dynamics) can predict assembly behavior under varying pH or solvent conditions .

Q. How can enzymatic pathways be leveraged for selective modification of this compound?

CYP450 enzymes (e.g., CYP152N1) catalyze oxidative decarboxylation in linear fatty acids. However, the benzyl group may hinder enzyme-substrate binding. Protein engineering (e.g., directed evolution) could modify active-site flexibility to accommodate bulky substituents. Kinetic assays (e.g., stopped-flow spectroscopy) are vital for screening mutants .

Methodological Notes

  • Synthesis Optimization : Use uniform experimental designs (UED) to minimize trial counts while maximizing data robustness .
  • Data Validation : Cross-reference spectral data (e.g., FTIR, MS) with databases like NIST Chemistry WebBook to confirm structural assignments .
  • Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables causing data variability .

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